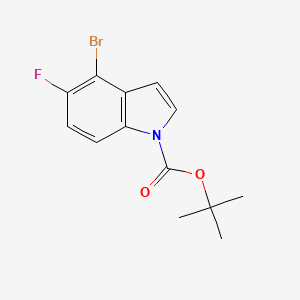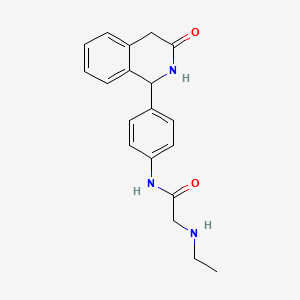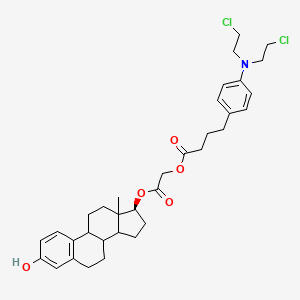
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate): is a synthetic compound that belongs to the family of estrogens It is structurally related to estradiol, a naturally occurring estrogen hormone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) involves multiple steps. The process typically starts with the modification of estradiol, followed by the introduction of the bis(2-chloroethyl)amino group and the butoxyacetate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reference standard for analytical methods and as a starting material for the synthesis of other estrogen derivatives.
Biology: In biological research, it is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes.
Medicine: Medically, the compound is investigated for its potential in cancer therapy, particularly in hormone-dependent cancers such as breast and prostate cancer. It acts by interfering with the growth and proliferation of cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and formulations aimed at treating hormone-related disorders.
Mecanismo De Acción
The compound exerts its effects by binding to estrogen receptors (ER) in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include ER-alpha and ER-beta, which are involved in regulating cell growth, differentiation, and apoptosis. The compound’s bis(2-chloroethyl)amino group also contributes to its cytotoxic effects by forming DNA cross-links, inhibiting DNA replication and cell division.
Comparación Con Compuestos Similares
Estradiol: A naturally occurring estrogen with similar structural features but lacking the bis(2-chloroethyl)amino group.
Estramustine: A related compound used in cancer therapy, combining estrogenic and alkylating properties.
Estrone: Another natural estrogen with a similar core structure but different functional groups.
Uniqueness: The uniqueness of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) lies in its combination of estrogenic and cytotoxic properties. This dual functionality makes it a valuable compound for research and therapeutic applications, particularly in targeting hormone-dependent cancers.
Propiedades
Número CAS |
75219-45-3 |
|---|---|
Fórmula molecular |
C34H43Cl2NO5 |
Peso molecular |
616.6 g/mol |
Nombre IUPAC |
[2-[[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C34H43Cl2NO5/c1-34-16-15-28-27-12-10-26(38)21-24(27)7-11-29(28)30(34)13-14-31(34)42-33(40)22-41-32(39)4-2-3-23-5-8-25(9-6-23)37(19-17-35)20-18-36/h5-6,8-10,12,21,28-31,38H,2-4,7,11,13-20,22H2,1H3/t28?,29?,30?,31-,34?/m0/s1 |
Clave InChI |
BLZFYQBYJHKGPF-CWTAYCDISA-N |
SMILES isomérico |
CC12CCC3C(C1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


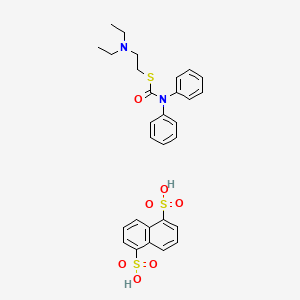

![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
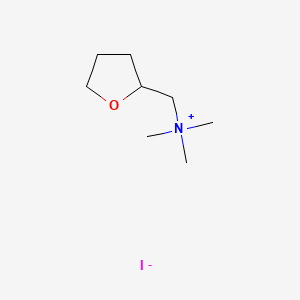
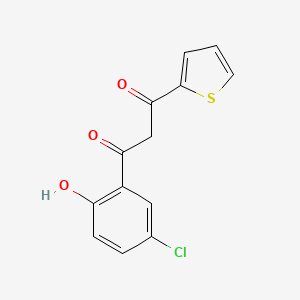
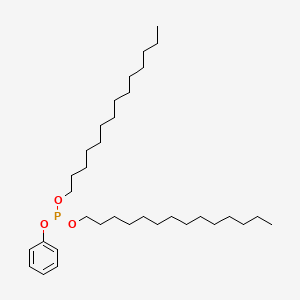

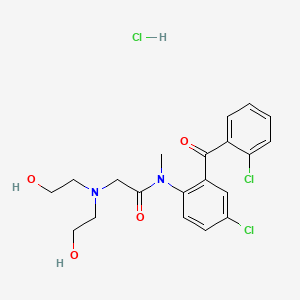
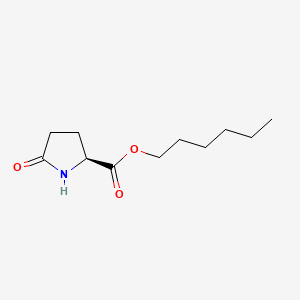

![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
